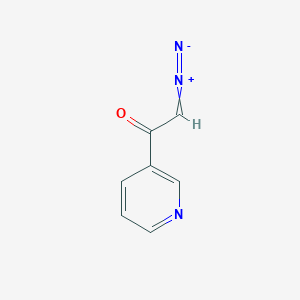
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate typically involves the diazotization of 3-aminopyridine. The process begins with the reaction of 3-aminopyridine with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with a suitable base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is 3-aminopyridine.
Scientific Research Applications
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, making it useful in biochemical and medicinal research.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-3-yl)ethan-1-olate
Uniqueness
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic and research purposes.
Properties
CAS No. |
39972-50-4 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-diazo-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-2-1-3-9-4-6/h1-5H |
InChI Key |
ABGBCBKTGSTEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















